molecular formula C11H10N2O2S B1484568 Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate CAS No. 2098038-36-7

Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate

Cat. No. B1484568
CAS RN: 2098038-36-7
M. Wt: 234.28 g/mol
InChI Key: OEBBRGYKCMIAFI-UHFFFAOYSA-N
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Description

Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate, also known as ETPC, is an organic compound with a unique structure, consisting of two nitrogen atoms, two sulfur atoms, and four carbon atoms. It is a colorless, odorless, and slightly viscous liquid. ETPC has been widely studied due to its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including compounds like Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate, have been studied for their antimicrobial properties. They are considered potential candidates for developing new antimicrobial agents due to their effectiveness against a range of microbial strains .

Analgesic and Anti-inflammatory Uses

These compounds also exhibit analgesic and anti-inflammatory activities, making them valuable in the research for new pain relief and anti-inflammatory medications .

Antihypertensive Properties

Research has indicated that thiophene derivatives can have antihypertensive effects, which could be beneficial in treating high blood pressure .

Antitumor Activity

There is evidence to suggest that certain thiophene derivatives may possess antitumor properties, offering a potential pathway for cancer treatment research .

Corrosion Inhibition

In the field of materials science, these compounds are explored for their ability to inhibit corrosion of metals, which is crucial for extending the life of metal components in various industries .

Light-Emitting Diodes (LEDs) Fabrication

Thiophene derivatives are used in the fabrication of LEDs due to their semiconducting properties, contributing to advancements in display technology .

Synthesis of Polynuclear Pyrimidine Derivatives

Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate can be used as a precursor in the synthesis of polynuclear pyrimidine derivatives, which have various pharmacological activities .

Development of Biologically Active Compounds

Finally, these compounds play a significant role for medicinal chemists in developing advanced compounds with diverse biological effects, including potential therapeutic applications .

properties

IUPAC Name

ethyl 6-thiophen-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBBRGYKCMIAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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